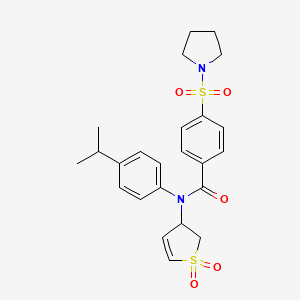
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N2O5S2 and its molecular weight is 488.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N2O4S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 863444-99-9 |
The structure includes a thiophene ring with dioxido substitution, an isopropylphenyl group, and a pyrrolidinylsulfonamide moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The sulfonamide group is particularly notable for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive targets.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as:
- Carbonic Anhydrase : Involved in maintaining acid-base balance.
- Acetylcholinesterase : Related to neurotransmitter regulation.
Antimicrobial Activity
Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial properties. The presence of the dioxido group enhances the reactivity and interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Potential
There is emerging evidence suggesting that compounds containing thiophene rings can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections . -
Cytotoxicity Against Cancer Cells :
In vitro studies assessed the cytotoxic effects of thiophene derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability in breast cancer cells (MCF-7), indicating a possible mechanism involving apoptosis induction .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Key findings include:
- Structure Activity Relationship : Modifications to the thiophene ring or the sulfonamide group can enhance or diminish biological activity.
- Synergistic Effects : Combinations with other therapeutic agents have shown increased efficacy in preclinical models.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-18(2)19-5-9-21(10-6-19)26(22-13-16-32(28,29)17-22)24(27)20-7-11-23(12-8-20)33(30,31)25-14-3-4-15-25/h5-13,16,18,22H,3-4,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGCOECZTYGIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













